molecular formula C20H18F2N2O4 B6572787 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenoxy)acetamide CAS No. 1021264-86-7

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenoxy)acetamide

Cat. No.: B6572787
CAS No.: 1021264-86-7
M. Wt: 388.4 g/mol
InChI Key: KEWMCXMWPJDELZ-UHFFFAOYSA-N
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Description

The compound N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a 1,2-oxazole core substituted with a 2,4-difluorophenyl group at the 5-position and an ethoxyphenoxy side chain. Its structure combines a heterocyclic oxazole ring with fluorinated aromatic and alkoxy aromatic moieties, which are common pharmacophores in medicinal chemistry for optimizing bioavailability and target binding .

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O4/c1-2-26-15-4-6-16(7-5-15)27-12-20(25)23-11-14-10-19(28-24-14)17-8-3-13(21)9-18(17)22/h3-10H,2,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWMCXMWPJDELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Oxazole Ring: This step involves the cyclization of a suitable precursor, such as 2,4-difluorobenzonitrile, with an appropriate reagent to form the oxazole ring.

    Attachment of the Phenoxyacetamide Moiety: The oxazole intermediate is then reacted with 4-ethoxyphenol and acetic anhydride under specific conditions to form the phenoxyacetamide moiety.

    Final Coupling: The final step involves coupling the oxazole and phenoxyacetamide intermediates using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or oxazole moieties can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenoxy)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Biological Activity (if reported) Reference
N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenoxy)acetamide 1,2-Oxazole 5-(2,4-Difluorophenyl), 3-(methylacetamide), 4-ethoxyphenoxy Not reported in evidence N/A
PC945 (Antifungal Triazole) 1,2,4-Triazole 5-(2,4-Difluorophenyl), 5-(1H-1,2,4-triazol-1-ylmethyl)oxolane, 4-methoxybenzamide Potent antifungal (Aspergillus fumigatus)
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide 1,3,4-Thiadiazole 2-Fluorophenoxy, pyridinyl-methoxyphenyl Cytotoxic (IC₅₀ = 1.8 µM on Caco-2 cells)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide 4-Chloro-2-nitrophenyl, methylsulfonyl Intermediate for heterocyclic synthesis
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 1,2,4-Triazole 4-Chlorophenyl, 4-methylphenyl, sulfanyl bridge Not reported

Structural and Functional Differences

Core Heterocyclic Ring :

  • The target compound features a 1,2-oxazole ring, whereas analogs like PC945 () and triazole-thiones () utilize 1,2,4-triazole or thiadiazole cores. Oxazoles are less common in antifungal azoles but offer metabolic stability due to reduced susceptibility to oxidative degradation .
  • Thiadiazole and triazole derivatives (e.g., ) often exhibit enhanced hydrogen-bonding capabilities, which may improve target binding in enzymes like cytochrome P450 (critical for antifungal activity) .

Substituent Effects: The 2,4-difluorophenyl group in the target compound is shared with PC945, a feature known to enhance lipophilicity and membrane penetration in antifungal agents . The 4-ethoxyphenoxy side chain in the target compound differs from the methoxybenzamide in PC945 or sulfanyl bridges in triazole-thiones (). Alkoxy groups like ethoxy may modulate solubility and pharmacokinetics .

Biological Activity Trends: Triazole derivatives (e.g., PC945) show pronounced antifungal activity due to their ability to inhibit ergosterol biosynthesis . The target compound’s lack of a sulfanyl or thiol group may reduce reactivity compared to cytotoxic analogs .

Spectroscopic Characterization

  • IR Spectroscopy :
    • The target compound’s C=O stretch (expected ~1660–1680 cm⁻¹) aligns with acetamide derivatives in and .
    • Absence of S-H stretches (~2500–2600 cm⁻¹) distinguishes it from thiol-containing analogs () .
  • NMR :
    • The 2,4-difluorophenyl group would show distinct ¹⁹F NMR signals, as seen in PC945 and related fluorinated compounds .

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